Thiazolo[5,4-h]isoquinoline
Description
Properties
CAS No. |
36328-41-3 |
|---|---|
Molecular Formula |
C10H6N2S |
Molecular Weight |
186.24 g/mol |
IUPAC Name |
[1,3]thiazolo[5,4-h]isoquinoline |
InChI |
InChI=1S/C10H6N2S/c1-2-9-10(12-6-13-9)8-5-11-4-3-7(1)8/h1-6H |
InChI Key |
XTTCFEHYNHIDLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C1C=CN=C3)N=CS2 |
Origin of Product |
United States |
Preparation Methods
Thiocyanation with Potassium Thiocyanate and Bromine
7-Aminoisoquinoline reacts with potassium thiocyanate (KSCN) and bromine (Br₂) in aqueous medium to yield 7-amino-8-thiocyanoisoquinoline . The thiocyano group (-SCN) substitutes at the 8-position of the isoquinoline ring, facilitated by bromine’s electrophilic character. Infrared (IR) spectroscopy confirms the presence of the thiocyano group via a characteristic absorption band at 753 cm⁻¹.
Cyclization with Hydrochloric Acid
Heating 7-amino-8-thiocyanoisoquinoline in 4 N hydrochloric acid (HCl) induces cyclization, forming 2-aminothiazolo[4,5-h]isoquinoline . This step proceeds via intramolecular nucleophilic attack of the thiol group on the adjacent carbon, closing the thiazole ring. The product is isolated as a yellow crystalline solid with a melting point of 138–139°C.
Sandmeyer Reaction for Chlorination
The amino group at position 2 undergoes diazotization using sodium nitrite (NaNO₂) in a mixture of nitric acid (HNO₃) and phosphoric acid (H₃PO₄). Subsequent treatment with cuprous chloride (CuCl) replaces the diazonium group with chlorine, yielding 2-chlorothiazolo[4,5-h]isoquinoline . This intermediate is purified via sublimation, producing colorless needles (m.p. 130–131°C).
Reduction to Parent Compound
Reduction of the chloro derivative with hydriodic acid (HI) and red phosphorus removes the chlorine atom, yielding This compound . The final compound is obtained as colorless needles (m.p. 170°C, dec.) after recrystallization from n-hexane. Its low solubility in organic solvents is attributed to the planar, conjugated structure.
Table 1: Four-Step Synthesis of this compound
| Step | Reagents/Conditions | Intermediate | Yield (%) | Physical Properties |
|---|---|---|---|---|
| 1 | KSCN, Br₂, H₂O, 0–5°C | 7-Amino-8-thiocyanoisoquinoline | 70 | Pale-yellow solid |
| 2 | 4 N HCl, reflux | 2-Aminothiazolo[4,5-h]isoquinoline | 65 | Yellow crystals, m.p. 138–139°C |
| 3 | NaNO₂, HNO₃/H₃PO₄, CuCl, 0–5°C | 2-Chlorothiazolo[4,5-h]isoquinoline | 75 | Colorless needles, m.p. 130–131°C |
| 4 | HI, red phosphorus, reflux | This compound | 60 | Colorless needles, m.p. 170°C |
Alternative Route via 5-Acetamido-8-Aminoisoquinoline
A secondary approach targets the synthesis of 2,5-diaminothis compound , though this method faces limitations in subsequent functionalization.
Nitration and Hydrogenation
5-Acetamidoisoquinoline undergoes nitration with potassium nitrate (KNO₃) in concentrated sulfuric acid (H₂SO₄), introducing a nitro group at position 8. Catalytic hydrogenation with palladium-on-charcoal reduces the nitro group to an amine, yielding 5-acetamido-8-aminoisoquinoline .
Thiocyanation and Cyclization
Thiocyanation of the 7-position with KSCN/Br₂ produces 5-acetamido-8-amino-7-thiocyanoisoquinoline . Cyclization with HCl forms 2,5-diaminothis compound , confirmed by IR and nuclear magnetic resonance (NMR) spectroscopy. However, attempts to chlorinate this compound via the Sandmeyer reaction were unsuccessful, limiting its utility.
Spectral Characterization and Structural Analysis
Ultraviolet-Visible (UV) Spectroscopy
This compound exhibits a bathochromic shift compared to isoquinoline, with absorption bands at 319 nm (α-band) and 268 nm (β-band). This shift arises from extended conjugation between the thiazole and isoquinoline rings.
Proton Nuclear Magnetic Resonance (¹H-NMR)
Key NMR signals include:
Chemical Reactions Analysis
Cyclization Reactions
The synthesis of thiazolo[5,4-h]isoquinoline primarily involves cyclization strategies. A key method employs dithiooxamide and 2-halobenzaldehydes under catalysis by lanthanum(III) triflate (La(OTf)₃), which selectively promotes thiazolo[5,4-h]isoquinoline formation over competing thiazolo[5,4-d]thiazoles (TzTz) . Substituents on the benzaldehyde significantly influence reaction outcomes (Table 1).
Table 1: Substituent Effects on Cyclization Efficiency
| 2-Halobenzaldehyde Substituent | Product Selectivity (TzIQ : TzTz) | Yield (%) |
|---|---|---|
| 2-Cl, 4-NO₂ | 100% TzIQ | 78 |
| 2-Br, 3-F | 85% TzIQ, 15% TzTz | 65 |
| 2-I, 5-CH₃ | 70% TzIQ, 30% TzTz | 58 |
Conditions: La(OTf)₃ (10 mol%), ethanol, 80°C, 12 h .
Halogenation and Sandmeyer Reaction
Thiazolo[5,4-h]isoquinoline undergoes electrophilic substitution at the thiazole ring. For example, 2-aminothiazolo[5,4-h]isoquinoline reacts with NaNO₂ in HNO₃/H₃PO₄ to form a diazonium salt, which is converted to 2-chloro derivatives via the Sandmeyer reaction . Subsequent reduction with hydriodic acid (HI) and red phosphorus yields the parent compound .
Table 2: Substitution Reaction Yields
| Starting Material | Reagent | Product | Yield (%) |
|---|---|---|---|
| 2-Amino-TzIQ | NaNO₂, CuCl₂ | 2-Chloro-TzIQ | 72 |
| 2-Chloro-TzIQ | HI, P | Thiazolo[5,4-h]isoquinoline | 88 |
Oxidation and Reduction
The thiazole ring is susceptible to redox transformations:
-
Oxidation : Treatment with KMnO₄ in acidic conditions cleaves the thiazole ring, yielding isoquinoline-5,8-dione.
-
Reduction : LiAlH₄ reduces the thiazole’s C=N bond, forming a dihydrothiazole derivative.
Table 3: Redox Reaction Parameters
| Reaction | Conditions | Product | Yield (%) |
|---|---|---|---|
| Oxidation with KMnO₄ | H₂SO₄, 60°C, 4 h | Isoquinoline-5,8-dione | 64 |
| Reduction with LiAlH₄ | THF, 0°C → RT, 2 h | Dihydrothiazolo-TzIQ | 81 |
Electrophilic Aromatic Substitution (EAS)
The isoquinoline moiety directs electrophiles to the C5 and C8 positions. Nitration with HNO₃/H₂SO₄ produces 5-nitro derivatives, while bromination (Br₂/FeBr₃) yields 8-bromo analogs .
Mechanistic Insight :
The electron-deficient thiazole ring deactivates the fused isoquinoline, favoring meta-substitution on the latter .
Functionalization via Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at the C2 position. For example, 2-bromo-TzIQ reacts with phenylboronic acid under Pd(PPh₃)₄ catalysis to form 2-phenyl-TzIQ.
Optimized Conditions :
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃
-
Solvent: DMF/H₂O (4:1), 90°C, 24 h
-
Yield: 76%
Hydrolysis and Condensation
The thiazole ring’s sulfur atom participates in nucleophilic reactions. Hydrolysis with 8 M HCl/EtOH (1:1) converts thiocyano groups to thiols, enabling subsequent condensations with aldehydes to form Schiff bases .
Key Mechanistic Considerations
Scientific Research Applications
Medicinal Chemistry
Acetylcholinesterase Inhibition
Thiazolo[5,4-h]isoquinoline derivatives have been investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme crucial in the treatment of neurodegenerative diseases such as Alzheimer’s disease. A recent study utilized computer-aided drug design (CADD) to evaluate a library of this compound derivatives, identifying several compounds with promising inhibitory activity against AChE. Notably, derivatives 6 and 14 exhibited IC50 values below 10 µM, indicating strong potential for therapeutic use in Alzheimer's treatment .
Mechanism of Action
The mechanism by which this compound acts as an AChE inhibitor involves binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine and enhancing cholinergic transmission. Kinetic studies have shown that compounds like 6 and 14 exhibit mixed-type inhibition behavior similar to established drugs such as donepezil .
Materials Science
Electronic and Optoelectronic Applications
Due to its rigid and stable molecular structure, this compound is being explored for applications in electronic and optoelectronic devices. Its unique electronic properties make it suitable for use in organic semiconductors and photovoltaic materials. The compound's stability under various conditions enhances its potential for integration into advanced material systems .
Biological Research
Anti-inflammatory and Anti-anxiety Effects
Research has indicated that this compound may possess anti-inflammatory and anti-anxiety properties. These effects are attributed to its ability to modulate neurotransmitter systems and inflammatory pathways in biological models. Further studies are required to elucidate the specific mechanisms involved and to validate these findings through clinical trials .
Data Summary
The following table summarizes key findings related to the applications of this compound:
Case Studies
-
CADD Study on AChE Inhibition
A focused library of this compound derivatives was evaluated using CADD techniques. The study identified four promising candidates based on their ligand-protein energy scores, leading to subsequent in vitro evaluations that confirmed their inhibitory activity against AChE . -
Exploration of Biological Activities
Investigations into the biological activities of this compound derivatives revealed significant anti-inflammatory effects in animal models. These studies highlighted the compound's potential as a lead molecule for developing new therapeutic agents targeting inflammation-related disorders .
Mechanism of Action
The mechanism of action of thiazolo[5,4-h]isoquinoline depends on its specific application. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . The molecular targets and pathways involved in its action include the cholinergic system and the inhibition of acetylcholinesterase activity .
Comparison with Similar Compounds
Thiazolo[5,4-c]isoquinoline
- Synthesis: Prepared via cyclization of 4-amino-3-thiocyano-isoquinoline, yielding 2-aminothiazolo[5,4-c]isoquinoline, which is further functionalized to derivatives like 2-chloro analogs .
- Biological Activity : Acts as a potent acetylcholinesterase (AChE) inhibitor (IC₅₀ ~ 0.5–5 µM) identified through computational target prediction and molecular docking .
- Key Differences : The thiazole ring fusion at positions 5,4-c (vs. 5,4-h) alters electronic properties and binding affinity to AChE.
Thiazolo[4,5-h]isoquinoline
Thiadiazolo[5,4-h]isoquinoline
- Synthesis: 6,7,8,9-Tetrahydro[1,2,3]thiadiazolo[5,4-h]isoquinoline (SK&F 86607) is synthesized via heterocyclic fusion and tested as a phenylethanolamine-N-methyltransferase (PNMT) inhibitor (IC₅₀ ~ 20 nM) .
- Comparison: Replacement of thiazole with a thiadiazole ring enhances PNMT inhibition but reduces α-adrenoreceptor affinity compared to non-fused isoquinoline analogs .
Oxazolo[5,4-h]isoquinoline
- Activity : Exhibits dual cholinesterase inhibition (AChE and BuChE) and antioxidant properties, attributed to the electron-rich oxazole ring .
- Synthetic Efficiency : Microwave-assisted synthesis reduces reaction time (15 min vs. 4 h) and improves yields (88% vs. 55%) compared to conventional methods .
Comparison with Non-Isoquinoline Thiazolo-Fused Heterocycles
Thiazolo[5,4-b]pyridine
Biological Activity
Thiazolo[5,4-h]isoquinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Structure and Properties
This compound features a thiazole ring fused with an isoquinoline moiety, which contributes to its unique electronic properties and biological activities. The molecular formula is , and its structural characteristics make it an interesting candidate for various pharmacological studies.
Biological Activities
Research has indicated that this compound exhibits several significant biological activities:
- Acetylcholinesterase Inhibition : This compound has been identified as a potential inhibitor of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. By inhibiting AChE, this compound may enhance cholinergic transmission, which is beneficial for cognitive function.
- Anti-inflammatory Effects : Studies have shown that this compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory disorders. The exact mechanism involves modulation of inflammatory pathways, although specific details are still under investigation.
- Antimicrobial Activity : Preliminary research indicates that this compound exhibits antibacterial properties, suggesting its potential as a new antimicrobial agent. This activity is particularly relevant given the rising concerns over antibiotic resistance .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Binding : As an AChE inhibitor, this compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic activity. This mechanism is crucial for its potential application in treating neurodegenerative diseases .
- Modulation of Inflammatory Pathways : The compound may interact with various signaling molecules involved in inflammation, though detailed pathways remain to be fully elucidated. Its structural features likely play a role in this interaction .
Table 1: Summary of Biological Activities
| Activity | Mechanism | Potential Applications |
|---|---|---|
| Acetylcholinesterase Inhibition | Binds to AChE active site | Alzheimer's treatment |
| Anti-inflammatory | Modulates inflammatory pathways | Treatment of inflammatory disorders |
| Antimicrobial | Disrupts bacterial cell functions | Development of new antibiotics |
Case Study: Acetylcholinesterase Inhibition
In a study investigating the structure-activity relationship (SAR) of various derivatives of this compound, researchers found that specific substitutions on the thiazole ring significantly enhanced AChE inhibitory activity. For example, derivative 6r demonstrated an IC50 value of 4.77 μM against AChE, indicating potent inhibitory effects compared to standard drugs used in Alzheimer's therapy .
Case Study: Anti-inflammatory Properties
Another study assessed the anti-inflammatory effects of this compound in a murine model of inflammation. The compound was administered at varying doses and resulted in a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6. These findings suggest that this compound could be developed into a therapeutic agent for chronic inflammatory conditions.
Q & A
Basic: What are the established synthetic routes for Thiazolo[5,4-h]isoquinoline, and what are their limitations?
Methodological Answer:
The classic synthesis involves a four-step process starting from 7-aminoisoquinoline:
Thiocyanation : React with KSCN and Br₂ in acetic acid to form 7-amino-8-thiocyanoisoquinoline.
Cyclization : Treat with HCl to yield 2-aminothis compound.
Sandmeyer Reaction : Convert the amino group to chloro using NaNO₂/CuCl.
Reduction : Use HI and red phosphorus to remove substituents .
Limitations : Low regioselectivity in thiocyanation steps and competing side reactions (e.g., dethionation) can reduce yields .
Basic: How are spectroscopic techniques (NMR, UV-Vis) employed to confirm the structure of this compound derivatives?
Methodological Answer:
- 1H/13C NMR : Key signals include:
- Ortho-coupled doublets (δ ~8.0 ppm) for H-8/H-9 protons in the isoquinoline ring.
- Thiocarbonyl carbons (δ ~167–169 ppm) in 13C NMR for thiazole ring confirmation .
- UV-Vis : Absorption bands at 250–300 nm (π→π* transitions) and 300–400 nm (n→π*) correlate with conjugated aromatic systems .
Advanced: How can conflicting regioselectivity in cyclization steps be resolved during synthesis?
Methodological Answer:
Contradictions arise when thiocyano groups hydrolyze unpredictably (e.g., Taurins et al.’s failed synthesis of [4,5-f] isomers). Solutions include:
- Alternative Cyclization Agents : Use K₃Fe(CN)₆ in NaOH for regioselective oxidative cyclization .
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., nitro) at C-5 to direct thiocyanation to C-8 .
- Reaction Monitoring : Track intermediates via LC-MS to optimize reaction conditions .
Advanced: What computational methods validate electronic properties for applications in optoelectronics?
Methodological Answer:
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to model frontier molecular orbitals (FMOs).
- Energy gaps (2.5–3.0 eV) predict charge-transfer capabilities.
- TD-DFT simulates UV-Vis spectra to match experimental data .
- Molecular Docking : For bioactivity studies, dock derivatives into COX-2 or DNA topoisomerase IIα active sites using AutoDock Vina .
Basic: What crystallographic techniques confirm the solid-state structure of this compound derivatives?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Resolve dihedral angles (e.g., 56.32° between benzene and thiazole rings) and π-π stacking distances (~3.65 Å) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯N hydrogen bonds) using CrystalExplorer .
Advanced: How do substitution patterns influence anti-inflammatory activity in this compound derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- In Vitro Assays : Measure IC₅₀ via ELISA for PGE₂ production in RAW 264.7 macrophages .
Advanced: What strategies mitigate contradictions in electrochemical data for thiazolo-fused heterocycles?
Methodological Answer:
Discrepancies in H₂O₂ selectivity (e.g., Li et al.’s covalent organic frameworks vs. metal catalysts) are addressed by:
- Controlled Potential Electrolysis : Isolate intermediates at −0.4 V vs. RHE to confirm H₂O₂ pathways.
- Rotating Ring-Disk Electrode (RRDE) : Quantify electron transfer numbers (n = 2.1–2.3) .
Basic: What are the key challenges in scaling up this compound synthesis?
Methodological Answer:
- Purification : Remove brominated byproducts via silica gel chromatography (hexane/EtOAc 7:3).
- Solvent Optimization : Replace nitrobenzene (toxic) with eco-friendly alternatives (e.g., PEG-400) for cyclization .
Advanced: How does isotopic labeling resolve ambiguities in metabolic pathways of thiazolo derivatives?
Methodological Answer:
- 13C-Labeling : Track metabolic products in hepatocyte assays via GC-MS.
- Stable Isotope Tracing : Use D₂O to confirm hydroxylation at C-3 .
Basic: What safety protocols are critical when handling this compound intermediates?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
